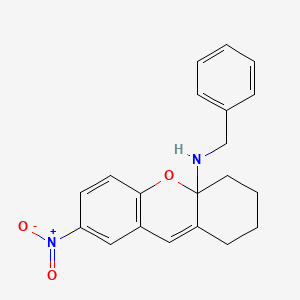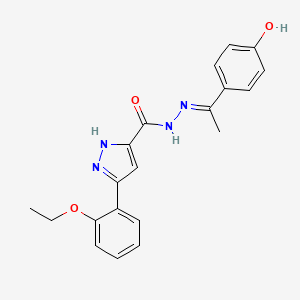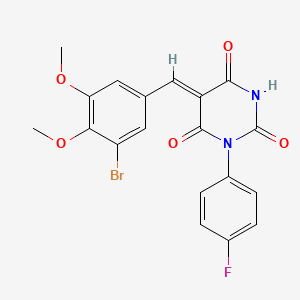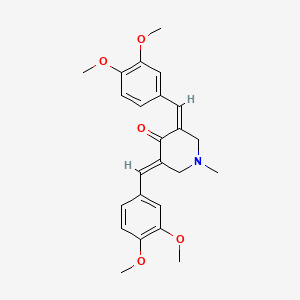![molecular formula C20H28N4O2+2 B11645833 4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11645833.png)
4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium core, a hydroxyimino group, and a benzylated dimethylazaniumyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM typically involves multiple steps. One common approach is to start with the pyridine core and introduce the hydroxyimino group through a reaction with hydroxylamine under acidic conditions. The benzylated dimethylazaniumyl side chain can be introduced via a nucleophilic substitution reaction using benzyl chloride and dimethylamine. The final step involves the formation of the carbamoyl group through a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using strong oxidizing agents.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The benzylated dimethylazaniumyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzyl chloride and dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a nitro derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the benzylated dimethylazaniumyl side chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-{[3-(DIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM: Lacks the benzyl group, which may affect its hydrophobic interactions.
4-{[3-(BENZYLDIMETHYLAMINO)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM: Similar structure but with a neutral amine group instead of the azaniumyl group.
Uniqueness
The presence of the benzylated dimethylazaniumyl side chain in 4-{[3-(BENZYLDIMETHYLAZANIUMYL)PROPYL]CARBAMOYL}-2-[(E)-(HYDROXYIMINO)METHYL]-1-METHYLPYRIDIN-1-IUM provides unique hydrophobic and electrostatic properties, making it distinct from similar compounds
特性
分子式 |
C20H28N4O2+2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
benzyl-[3-[[2-[(E)-hydroxyiminomethyl]-1-methylpyridin-1-ium-4-carbonyl]amino]propyl]-dimethylazanium |
InChI |
InChI=1S/C20H26N4O2/c1-23-12-10-18(14-19(23)15-22-26)20(25)21-11-7-13-24(2,3)16-17-8-5-4-6-9-17/h4-6,8-10,12,14-15H,7,11,13,16H2,1-3H3/p+2 |
InChIキー |
QAIZYWSAILKJQP-UHFFFAOYSA-P |
異性体SMILES |
C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)CC2=CC=CC=C2)/C=N/O |
正規SMILES |
C[N+]1=C(C=C(C=C1)C(=O)NCCC[N+](C)(C)CC2=CC=CC=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanamide (non-preferred name)](/img/structure/B11645753.png)

![4-(5-{(Z)-[5-iminio-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11645765.png)
![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11645767.png)

![Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11645775.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate](/img/structure/B11645782.png)
![ethyl (5Z)-5-(furan-2-ylmethylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11645792.png)
![N-(2-methylpropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11645801.png)

![1-(4-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11645824.png)
![N-[3-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide](/img/structure/B11645827.png)

![5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645834.png)
